N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by its unique structural features, including a biphenyl core and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid under palladium catalysis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) to form the amide bond.
Addition of the Hydroxy and Methylthio Groups: The hydroxy and methylthio groups can be introduced through nucleophilic substitution reactions. For instance, a hydroxy group can be added via a reaction with an epoxide, while the methylthio group can be introduced using a thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide: Lacks the methylthio group, which may affect its reactivity and binding properties.
N-(2-hydroxy-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide: Similar structure but with different positioning of the hydroxy and methylthio groups, potentially altering its chemical behavior.
Uniqueness
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxy and methylthio groups in close proximity to the biphenyl core and carboxamide group allows for a diverse range of chemical reactions and interactions.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-18(21,13-22-2)12-19-17(20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,21H,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGRDIFSLLARMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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